2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- An azepane-1-sulfonyl substituent, introducing a seven-membered ring with a sulfonyl group that may enhance solubility and target binding.
- A 3-methoxyphenyl acetamide side chain, contributing aromaticity and electron-donating properties.
Properties
Molecular Formula |
C20H25N3O5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H25N3O5S/c1-28-17-8-6-7-16(13-17)21-19(24)15-22-14-18(9-10-20(22)25)29(26,27)23-11-4-2-3-5-12-23/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,21,24) |
InChI Key |
UKWUBVLXSRGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Azepane Sulfonyl Group: This step involves the sulfonylation of azepane, which can be achieved using sulfonyl chlorides under basic conditions.
Construction of the Dihydropyridinone Ring: The dihydropyridinone ring can be synthesized through cyclization reactions involving appropriate precursors such as β-keto esters and amines.
Coupling Reactions: The final step involves coupling the azepane sulfonyl group and the dihydropyridinone ring with the methoxyphenylacetamide moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dihydropyridinone ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated dihydropyridinone derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effects.
Comparison with Similar Compounds
Comparison with 1,3,4-Thiadiazole Acetamides ()
Compounds in share the acetamide backbone but differ in core structure and substituents:
| Compound ID | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5e, 5j, 5k, etc. | 1,3,4-Thiadiazole | Chlorobenzylthio, methylthio, methoxy | 132–170 | 68–88 |
| Target Compound | 2-Oxo-1,2-dihydropyridine | Azepane-1-sulfonyl, 3-methoxyphenyl | Not reported | Not reported |
Key Observations :
- Core Structure: The thiadiazole ring in compounds provides planar rigidity, whereas the dihydropyridinone core in the target compound introduces a lactam group, enabling hydrogen bonding and conformational flexibility .
- Physical Properties : Thiadiazole derivatives exhibit melting points between 132–170°C, suggesting moderate thermal stability. The target compound’s melting point is unreported but may differ due to its unique sulfonyl-azepane group .
Comparison with 2-Oxoindoline Derivatives ()
highlights 2-oxoindoline-based acetamides, such as compounds 2, 15, and 18 :
| Compound ID | Core Structure | Key Substituents | Biological Relevance (Inferred) |
|---|---|---|---|
| 15 | 2-Oxoindoline | 5-Methyl, phenyl | Potential kinase inhibition |
| Target | 2-Oxo-dihydropyridine | Azepane-1-sulfonyl, 3-methoxyphenyl | Unreported |
Key Observations :
- Aromatic Systems: The indoline core in compounds is fused and aromatic, favoring π-π stacking interactions. In contrast, the target’s dihydropyridinone core is non-aromatic, possibly altering binding modes.
- Substituent Diversity : The 3-methoxyphenyl group in the target compound is analogous to phenyl/naphthyl groups in but offers distinct electronic effects (methoxy vs. methyl/halogen substituents). This could influence solubility and metabolic stability .
Comparison with Tetrahydropyrimidinone Derivatives ()
Compounds in (e.g., m, n, o ) feature stereochemically complex structures with 2-oxotetrahydropyrimidin-1(2H)-yl groups:
| Compound ID | Core Structure | Key Features |
|---|---|---|
| m, n, o | Tetrahydropyrimidinone | Multiple stereocenters, phenoxyacetamide |
| Target | Dihydropyridinone | Single ring, no reported stereocenters |
Key Observations :
- Stereochemical Complexity : compounds have multiple stereocenters, which may enhance target specificity but complicate synthesis. The target compound’s structure lacks reported stereocenters, suggesting simpler synthesis.
- Functional Groups : Both classes include acetamide linkages, but the target’s azepane-sulfonyl group is absent in compounds. This divergence may lead to differences in pharmacokinetics .
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Structural Overview
The compound's structure includes a dihydropyridine ring, an azepane sulfonyl group, and a methoxyphenyl moiety. The molecular formula is , with a molecular weight of approximately 320.41 g/mol. The complexity of its structure suggests multiple sites for biological interaction.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures often exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Research has shown that derivatives with azepane and sulfonamide groups demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Mechanism of Action : The presence of the sulfonamide moiety is linked to antibacterial action through enzyme inhibition mechanisms, particularly affecting bacterial folate synthesis pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of dihydropyridine derivatives. The compound under consideration may interact with cancer cell pathways:
- Cytotoxic Effects : Similar compounds have shown cytotoxicity in various cancer cell lines, indicating that the presence of the dihydropyridine structure may enhance binding to target proteins involved in cell proliferation .
- Apoptosis Induction : The activation of specific receptors related to apoptosis could be influenced by the compound's structural features, promoting programmed cell death in tumor cells .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes adds another layer to its biological activity:
- Acetylcholinesterase Inhibition : Compounds with similar functionalities have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
- Urease Inhibition : Studies have demonstrated that derivatives can significantly inhibit urease activity, which is important for managing conditions like kidney stones and urinary tract infections .
Synthesis and Evaluation
A comprehensive study synthesized various derivatives of the target compound and evaluated their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dihydropyridine ring, azepane sulfonyl group | Moderate antibacterial activity |
| 5-(Azepane-1-sulfonyl)-3-methylpyridin | Similar azepane structure | Weak anticancer activity |
| N-(4-methylphenyl)acetamide | Acetamide base structure | No significant activity |
This table illustrates the diversity in biological activities among structurally related compounds, emphasizing the unique profile of the target compound.
Mechanistic Insights
Docking studies have provided insights into how the compound interacts at a molecular level:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
